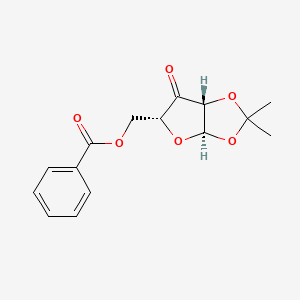

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H16O6 |

|---|---|

分子量 |

292.28 g/mol |

IUPAC名 |

[(3aR,5R,6aR)-2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |

InChI |

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12+,14-/m1/s1 |

InChIキー |

YOGBWRUAHKADCO-SCDSUCTJSA-N |

異性体SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2=O)COC(=O)C3=CC=CC=C3)C |

正規SMILES |

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

This compound stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly purine nucleoside analogs. These analogs are a cornerstone in the development of therapeutics for indolent lymphoid malignancies, where they can inhibit DNA synthesis and induce apoptosis in cancerous cells.[1][2] The strategic placement of the keto group at the C-3 position, facilitated by the synthetic route detailed in this guide, provides a versatile handle for further chemical modifications, enabling the exploration of novel therapeutic agents. This guide offers a comprehensive, scientifically-grounded approach to the synthesis of this key building block, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is efficiently achieved through a two-step synthetic sequence commencing from the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The overarching strategy involves:

-

Selective Protection: The primary hydroxyl group at the C-5 position is selectively protected with a benzoyl group. This strategic protection is crucial as it leaves the C-3 secondary hydroxyl group available for the subsequent oxidation. The isopropylidene group already present protects the C-1 and C-2 hydroxyls.

-

Selective Oxidation: The unprotected C-3 hydroxyl group is then oxidized to a ketone, yielding the target molecule. This transformation requires a mild and selective oxidizing agent to avoid unwanted side reactions with the other functional groups present in the molecule.

This approach leverages the differential reactivity of the primary and secondary hydroxyl groups, a fundamental concept in carbohydrate chemistry, to achieve the desired transformation with high efficiency.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from the starting material to the final product.

Part 1: Selective 5-O-Benzoylation of 1,2-O-Isopropylidene-α-D-xylofuranose

The selective benzoylation of the primary hydroxyl group at the C-5 position is the critical first step. The higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3 allows for this selective transformation under controlled conditions.

Experimental Protocol: Selective Benzoylation

Materials:

-

1,2-O-Isopropylidene-α-D-xylofuranose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolution: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous pyridine at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of benzoyl chloride ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The product, being more nonpolar, will have a higher Rf value than the starting material.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ to remove excess benzoyl chloride and pyridine hydrochloride, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose as a pure compound.[3]

| Reagent | Molar Ratio | Key Function |

| 1,2-O-Isopropylidene-α-D-xylofuranose | 1.0 | Starting material |

| Benzoyl Chloride | 1.1 | Benzoylating agent |

| Pyridine | Solvent | Base to neutralize HCl byproduct and catalyze |

Part 2: Selective Oxidation of the C-3 Hydroxyl Group

With the primary hydroxyl group protected, the next step is the selective oxidation of the secondary hydroxyl group at the C-3 position to a ketone. For this transformation, mild and selective oxidation methods are paramount to avoid over-oxidation or cleavage of the protecting groups. Two highly effective methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It is particularly well-suited for sensitive substrates due to its neutral reaction conditions and simple work-up.[4][6]

Experimental Protocol: DMP Oxidation

Materials:

-

5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: Dissolve 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Addition of DMP: Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature. A slight excess of DMP ensures complete oxidation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate solution quenches any remaining DMP.

-

Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.[3]

Method B: Swern Oxidation

The Swern oxidation is another powerful and mild method for converting alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[7][8] It is highly effective for substrates sensitive to harsher oxidizing agents.[2]

Experimental Protocol: Swern Oxidation

Materials:

-

5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Addition of Base: Add triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching and Work-up: Quench the reaction by adding water.

-

Extraction: Separate the layers and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to obtain the final product.[3]

Diagram of the Oxidation Workflow

Caption: Comparison of DMP and Swern oxidation workflows.

Characterization of this compound

Successful synthesis of the target compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic Protons: Multiplets in the region of δ 7.4-8.1 ppm corresponding to the benzoyl group.

-

Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0 ppm.

-

H-2 and H-4 Protons: Resonances in the range of δ 4.5-5.0 ppm.

-

H-5 Protons: Two distinct signals for the diastereotopic protons on C-5, likely between δ 4.0-4.8 ppm.

-

Isopropylidene Protons: Two singlets for the two methyl groups of the isopropylidene protector, typically between δ 1.3-1.6 ppm.

-

-

¹³C NMR (CDCl₃):

-

Ketone Carbonyl (C-3): A characteristic signal in the downfield region, expected around δ 200-210 ppm.

-

Benzoyl Carbonyl: A signal around δ 165-167 ppm.

-

Aromatic Carbons: Signals in the region of δ 128-134 ppm.

-

Anomeric Carbon (C-1): A signal around δ 105 ppm.

-

C-2 and C-4: Signals in the range of δ 75-85 ppm.

-

C-5: A signal around δ 65-70 ppm.

-

Isopropylidene Carbons: A quaternary carbon signal around δ 112 ppm and two methyl carbon signals around δ 25-27 ppm.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 2:1 or 1:1 v/v).

-

Visualization: UV light (254 nm) for the benzoyl group and/or staining with a carbohydrate-specific stain (e.g., potassium permanganate or ceric ammonium molybdate). The product will have a higher Rf value than the starting alcohol.

Conclusion: A Reliable Pathway to a Versatile Synthetic Intermediate

The synthesis of this compound presented in this guide provides a robust and reproducible method for accessing a valuable intermediate in medicinal chemistry and drug development. By carefully selecting protecting groups and employing mild, selective oxidation conditions, researchers can efficiently prepare this key building block in good yield and purity. The detailed protocols and characterization guidelines provided herein are intended to empower scientists to confidently synthesize this compound and advance their research in the development of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

Introduction: The Rationale for Structure Elucidation

Carbohydrates and their derivatives are fundamental to a vast array of biological processes and serve as versatile chiral building blocks in organic synthesis. The title compound, a derivative of D-xylose, features multiple protecting groups (isopropylidene and benzoyl) and a ketone functionality, making its unambiguous characterization essential for its use in further synthetic transformations, such as the synthesis of nucleoside analogues. This guide will demonstrate how a combination of modern spectroscopic techniques can be systematically applied to confirm its covalent structure.

Proposed Synthetic Pathway

The target molecule can be synthesized in a two-step sequence from the commercially available starting material, 1,2-O-isopropylidene-alpha-D-xylofuranose. This synthetic strategy informs the expected structural changes and is a critical component of the elucidation process.

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: Synthesis

Step 1: Oxidation of 1,2-O-Isopropylidene-alpha-D-xylofuranose

A solution of 1,2-O-isopropylidene-alpha-D-xylofuranose (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in DCM at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure to yield the crude 1,2-O-isopropylidene-3-keto-alpha-D-xylofuranoside, which can be purified by column chromatography.

Step 2: Benzoylation of the 3-keto intermediate

The 3-keto intermediate (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0°C. Benzoyl chloride (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to afford the final product.

Spectroscopic Analysis Workflow

The core of the structure elucidation lies in a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula.

Expected Data:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Molecular Formula: C₁₅H₁₆O₆

-

Expected Exact Mass: 292.0947

-

Expected Observed Ion: [M+Na]⁺ at m/z 315.0845

Predicted Fragmentation Pattern:

The fragmentation in the mass spectrum is expected to be initiated by the loss of characteristic neutral fragments from the molecular ion.

-

Loss of a methyl group (-15 Da): From the isopropylidene protector, a common fragmentation pathway for such groups.

-

Loss of acetone (-58 Da): Cleavage of the isopropylidene ring.

-

Loss of the benzoyl group (-105 Da): Cleavage of the ester bond.

-

Loss of benzoic acid (-122 Da): Rearrangement followed by cleavage.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for the rapid identification of key functional groups introduced during the synthesis.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2990-2950 | Medium | C-H (sp³) stretch | Aliphatic C-H bonds in the xylofuranose ring and isopropylidene group. |

| ~1750 | Strong | C=O stretch (ketone) | The ketone at the C3 position in a five-membered ring typically absorbs at a higher frequency than an open-chain ketone. |

| ~1720 | Strong | C=O stretch (ester) | The benzoyl ester carbonyl stretch. |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic ring of the benzoyl group. |

| ~1270, ~1120 | Strong | C-O stretch | Ester and ether linkages. |

The presence of two distinct strong carbonyl absorptions would be a key indicator of the successful synthesis, confirming the presence of both the newly formed ketone and the added benzoyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most detailed information, allowing for the complete assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted by considering the known spectrum of the precursor, 1,2-O-isopropylidene-alpha-D-xylofuranose, and applying the expected changes due to the introduction of the ketone and benzoyl groups.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Shift/Multiplicity |

| ~8.05 | d | 2H | H-ortho (Benzoyl) | Aromatic protons ortho to the carbonyl are deshielded. |

| ~7.60 | t | 1H | H-para (Benzoyl) | Aromatic proton para to the carbonyl. |

| ~7.45 | t | 2H | H-meta (Benzoyl) | Aromatic protons meta to the carbonyl. |

| ~6.10 | d | 1H | H-1 | Anomeric proton, coupled only to H-2. |

| ~4.80 | d | 1H | H-2 | Coupled to H-1. The introduction of the C3-keto group removes coupling to H-3. |

| ~4.70 | m | 1H | H-4 | Coupled to H-5a and H-5b. Deshielded due to the adjacent C3-keto group. |

| ~4.60 | dd | 1H | H-5a | Part of an ABX system with H-5b and H-4. Deshielded due to the benzoyl group. |

| ~4.45 | dd | 1H | H-5b | Part of an ABX system with H-5a and H-4. Deshielded due to the benzoyl group. |

| ~1.60 | s | 3H | Isopropylidene CH₃ | One of the diastereotopic methyls of the isopropylidene group. |

| ~1.35 | s | 3H | Isopropylidene CH₃ | The other diastereotopic methyl of the isopropylidene group. |

Key Predictive Insights:

-

The disappearance of the H-3 proton signal from the precursor's spectrum is a direct consequence of the oxidation of the C-3 hydroxyl to a ketone.

-

The H-2 and H-4 protons are expected to be significantly deshielded due to the anisotropic effect of the new C-3 carbonyl group.

-

The H-5 protons will be deshielded due to the electron-withdrawing effect of the benzoyl group.

Predicted ¹³C NMR and DEPT-135 Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment (which differentiates CH, CH₂, and CH₃ carbons), will confirm the carbon skeleton.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale for Shift |

| ~205.0 | Absent | C-3 (Ketone C=O) | Ketone carbonyls typically appear in this downfield region. |

| ~166.0 | Absent | Benzoyl C=O | Ester carbonyl carbon. |

| ~133.5 | CH | C-para (Benzoyl) | Aromatic carbon. |

| ~130.0 | Absent | C-ipso (Benzoyl) | Aromatic carbon attached to the ester. |

| ~129.8 | CH | C-ortho (Benzoyl) | Aromatic carbons. |

| ~128.5 | CH | C-meta (Benzoyl) | Aromatic carbons. |

| ~113.0 | Absent | Isopropylidene C(CH₃)₂ | Quaternary carbon of the isopropylidene group. |

| ~105.0 | CH | C-1 | Anomeric carbon. |

| ~85.0 | CH | C-4 | Shifted downfield due to the adjacent ketone. |

| ~82.0 | CH | C-2 | Shifted downfield due to the adjacent ketone. |

| ~65.0 | CH₂ | C-5 | Methylene carbon attached to the benzoyl ester. |

| ~27.0 | CH₃ | Isopropylidene CH₃ | One of the diastereotopic methyl carbons. |

| ~26.5 | CH₃ | Isopropylidene CH₃ | The other diastereotopic methyl carbon. |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.

-

Expected Key Correlations:

-

H-1 with H-2

-

H-4 with H-5a and H-5b

-

Aromatic protons of the benzoyl group will show correlations consistent with their substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

-

Expected Key Correlations:

-

H-1 with C-1

-

H-2 with C-2

-

H-4 with C-4

-

H-5a/H-5b with C-5

-

Aromatic protons with their respective aromatic carbons.

-

Isopropylidene methyl protons with their respective methyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework.

-

Expected Key Correlations:

-

H-1 to C-2 and C-4 (through the furanose ring).

-

H-2 to C-1 , C-3 (the ketone carbonyl), and the isopropylidene quaternary carbon.

-

H-4 to C-2 , C-3 (ketone carbonyl), and C-5 .

-

H-5a/H-5b to C-4 and the benzoyl carbonyl carbon . This is a crucial correlation confirming the position of the benzoyl group.

-

Isopropylidene methyl protons to the other methyl carbon and the quaternary carbon of the isopropylidene group, as well as to C-1 and C-2 .

-

Ortho-protons of the benzoyl group to the benzoyl carbonyl carbon .

-

Conclusion

The structural elucidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a systematic process that relies on the logical interpretation of a suite of spectroscopic data. By starting with a plausible synthetic route and using the known spectroscopic data of the precursor, one can build a robust hypothesis for the expected data from MS, IR, and a full suite of NMR experiments. The predicted chemical shifts and, most importantly, the 2D NMR correlations, provide a detailed and self-validating picture of the target molecule's structure. This guide serves as a template for researchers tackling the characterization of novel or un-documented carbohydrate derivatives, emphasizing the power of a predictive and integrated spectroscopic approach.

An In-Depth Technical Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: Synthesis, Properties, and Handling

Introduction: A Versatile Ketofuranoside Intermediate

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a synthetically valuable carbohydrate derivative. Its structure incorporates key protecting groups—an isopropylidene acetal at the 1 and 2 positions and a benzoyl ester at the 5-position—which impart stability and allow for regioselective reactions. The defining feature of this molecule is the ketone at the C-3 position, which serves as a crucial functional handle for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via oxidation of the corresponding alcohol precursor, and expert insights into its handling and characterization. This document is intended for researchers and professionals in synthetic organic chemistry, carbohydrate chemistry, and drug development who may utilize this compound as a key building block. While some commercial suppliers have anecdotally categorized this compound as a purine nucleoside analog with potential antitumor activity, this appears to be a mischaracterization within those specific databases; its primary and well-established role is as a synthetic intermediate.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The properties of the parent alcohol are also provided for comparative analysis.

| Property | This compound | 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (Precursor) |

| CAS Number | 6698-46-0 | 6022-96-4 |

| Molecular Formula | C₁₅H₁₆O₆ | C₁₅H₁₈O₆ |

| Molecular Weight | 292.28 g/mol | 294.30 g/mol |

| Appearance | White to off-white solid powder | White to off-white solid powder |

| Storage Temperature | 4°C | Powder: -20°C (3 years), 4°C (2 years) |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this ketofuranoside is the oxidation of the C-3 hydroxyl group of its precursor, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. Several oxidation protocols are effective for this transformation, with Swern and Pyridinium Chlorochromate (PCC) oxidations being prominent choices due to their mild conditions and high efficiency.

Rationale for Synthetic Approach

The choice of an oxidation method is critical to avoid unwanted side reactions, such as the cleavage of the acid-sensitive isopropylidene protecting group.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is renowned for its mildness and broad functional group tolerance, making it an excellent candidate for this substrate. The reaction proceeds through an alkoxysulfonium ylide intermediate, which fragments to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The low temperature is crucial to prevent the formation of mixed thioacetals.

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants like Jones reagent. It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, typically in dichloromethane (DCM). For substrates sensitive to strong acids, PCC is often buffered or used with an adsorbent like silica gel to trap acidic byproducts.

The following section provides a detailed, self-validating experimental protocol for the Swern oxidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose.

Experimental Protocol: Swern Oxidation

This protocol is a representative procedure based on established methodologies for the Swern oxidation of sensitive alcohol substrates.

Materials:

-

5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Instrumentation:

-

Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet

-

Addition funnels

-

Low-temperature bath (e.g., acetone/dry ice)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in an acetone/dry ice bath under a nitrogen atmosphere.

-

Activator Addition: Oxalyl chloride (1.5 equivalents) is slowly added to the cooled DCM.

-

DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for 15-20 minutes.

-

Substrate Addition: A solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is monitored by TLC.

-

Base Addition: After the starting material is consumed (as indicated by TLC), anhydrous triethylamine (TEA) (5.0 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

-

Quenching and Workup: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Swern oxidation synthesis.

Spectroscopic Characterization

Thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized product. Below are the expected characteristic signals based on the structure of this compound.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm corresponding to the benzoyl group.

-

Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0-6.2 ppm.

-

H-2 Proton: A singlet or a narrow doublet around δ 4.6-4.8 ppm.

-

H-4 Proton: A doublet around δ 4.8-5.0 ppm.

-

H-5 Protons: Two doublets of doublets (or an AB quartet) in the range of δ 4.4-4.7 ppm.

-

Isopropylidene Protons: Two singlets for the non-equivalent methyl groups of the isopropylidene acetal, typically around δ 1.3-1.6 ppm.

-

-

¹³C NMR Spectroscopy:

-

Ketone Carbonyl (C-3): A characteristic downfield signal in the range of δ 200-210 ppm.

-

Ester Carbonyl: A signal around δ 165-167 ppm.

-

Anomeric Carbon (C-1): A signal around δ 104-106 ppm.

-

Isopropylidene Acetal Carbon: A signal around δ 112-114 ppm.

-

Other Furanose Ring Carbons (C-2, C-4, C-5): Signals in the range of δ 60-90 ppm.

-

Aromatic Carbons: Signals in the range of δ 128-134 ppm.

-

Isopropylidene Methyl Carbons: Two signals around δ 25-27 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Ketone C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹).

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

Reactivity and Applications

The primary utility of this compound lies in the reactivity of its C-3 ketone. This functionality allows for a range of synthetic transformations, including:

-

Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents, such as Grignard reagents, organolithiums, and reducing agents (e.g., sodium borohydride), to introduce new substituents at the C-3 position with varying stereoselectivity.

-

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides can be used to form an exocyclic double bond at the C-3 position, providing access to branched-chain sugars.

-

Formation of Hydrazones and Oximes: Condensation with hydrazine or hydroxylamine derivatives can be used to introduce nitrogen-containing functionalities.

These transformations open pathways to the synthesis of modified nucleosides, complex carbohydrates, and other biologically relevant molecules.

Conclusion

This compound is a key intermediate in modern carbohydrate synthesis. Its preparation via the oxidation of the corresponding C-3 alcohol is a reliable and efficient process, with methods like the Swern oxidation offering mild and selective conditions. A comprehensive understanding of its physicochemical properties and spectroscopic characteristics is essential for its successful application in multi-step synthetic endeavors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

A Comprehensive Technical Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 6698-46-0

Abstract

This technical guide provides an in-depth exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a pivotal intermediate in contemporary medicinal chemistry. While sometimes colloquially referred to as a "purine nucleoside analog" in commercial listings, it is more accurately described as a versatile precursor for the synthesis of modified nucleosides with potential therapeutic applications. This guide will detail its synthesis from commercially available starting materials, outline its comprehensive characterization, and discuss its strategic importance in the development of novel antiviral and anticancer agents. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, field-proven insights for researchers in drug discovery and development.

Introduction: Strategic Importance in Nucleoside Analog Synthesis

This compound is a synthetically valuable carbohydrate derivative. Its structure incorporates key protecting groups—isopropylidene and benzoyl—that facilitate regioselective modifications of the xylofuranose scaffold. The presence of a ketone at the C-3 position is of particular significance, as it provides a reactive site for the introduction of various functional groups, including modified nucleobases, thereby enabling the synthesis of a diverse range of nucleoside analogs. These analogs are of profound interest in drug development due to their ability to mimic natural nucleosides and interfere with viral replication and cancer cell proliferation[1][2]. The strategic placement of protecting groups and the reactive ketone functionality make this compound a cornerstone for the construction of complex molecular architectures with therapeutic potential.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a two-step process commencing from the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The synthetic strategy hinges on the selective protection of the primary hydroxyl group followed by the oxidation of the secondary hydroxyl group.

Step 1: Selective Benzoylation of 1,2-O-Isopropylidene-α-D-xylofuranose

The initial step involves the regioselective benzoylation of the primary hydroxyl group at the C-5 position of 1,2-O-isopropylidene-α-D-xylofuranose. This selectivity is achieved due to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3.

Experimental Protocol:

-

Dissolution: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the solution. The use of a slight excess of benzoyl chloride ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose, can be purified by column chromatography on silica gel.

Step 2: Oxidation to the 3-Keto Derivative

The second step is the oxidation of the secondary alcohol at the C-3 position to a ketone. The Swern oxidation is a highly effective and mild method for this transformation, minimizing the risk of side reactions and preserving the acid-labile isopropylidene protecting group[3][4][5].

Experimental Protocol (Swern Oxidation):

-

Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

-

DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (4 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.

-

Substrate Addition: Add a solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (1 equivalent) in anhydrous DCM to the reaction mixture. Stir for 1 hour at -78 °C.

-

Base Addition: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow:

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity.

| Property | Value |

| CAS Number | 6698-46-0 |

| Molecular Formula | C₁₅H₁₆O₆ |

| Molecular Weight | 292.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. Expected signals include:

-

Aromatic protons of the benzoyl group (multiplet in the range of δ 7.4-8.1 ppm).

-

Protons of the furanose ring, with characteristic chemical shifts and coupling constants. The absence of a proton at C-3 will be a key indicator of successful oxidation.

-

Methylene protons at C-5.

-

Singlets for the two methyl groups of the isopropylidene protecting group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals to expect are:

-

A signal for the ketone carbonyl at C-3 (typically in the range of δ 200-210 ppm).

-

A signal for the ester carbonyl of the benzoyl group (around δ 165-170 ppm).

-

Signals for the aromatic carbons of the benzoyl group.

-

Signals for the carbons of the xylofuranose ring.

-

Signals for the carbons of the isopropylidene group.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands include:

-

A strong absorption band for the ketone C=O stretch (typically around 1740-1760 cm⁻¹).

-

A strong absorption band for the ester C=O stretch of the benzoyl group (around 1720-1740 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C-O stretching vibrations.

-

Applications in Drug Development: A Gateway to Novel Nucleoside Analogs

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of modified nucleosides. The C-3 ketone functionality serves as a handle for various chemical transformations, enabling the introduction of nucleobases and other moieties with diverse stereochemistries.

Key Synthetic Transformations:

-

Nucleophilic Addition: The ketone at C-3 can undergo nucleophilic addition by organometallic reagents or other nucleophiles to introduce new substituents with controlled stereochemistry.

-

Reductive Amination: Reductive amination of the ketone can be employed to introduce an amino group, which can then be further functionalized or serve as a linkage point for a nucleobase.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene, providing a scaffold for further modifications.

-

Glycosylation: Following modification at the C-3 position, the furanose ring can be coupled with various heterocyclic bases (purines and pyrimidines) to generate novel nucleoside analogs.

The resulting xylofuranosyl nucleosides are of significant interest in the development of antiviral and anticancer agents. By modifying the sugar moiety, researchers can fine-tune the pharmacological properties of the nucleoside analogs, including their substrate specificity for viral or cellular enzymes, their metabolic stability, and their cellular uptake[1][2][6]. For instance, modifications at the 3'-position of the sugar ring are known to be critical for the activity of many antiviral nucleosides.

Logical Relationship in Drug Discovery:

Caption: Role of the title compound in the drug discovery pipeline.

Conclusion

This compound is a key building block in the synthesis of modified nucleosides for therapeutic applications. Its well-defined structure and the reactivity of its ketone functionality provide a robust platform for the creation of diverse molecular libraries for biological screening. The synthetic protocols and characterization data presented in this guide offer a solid foundation for researchers to utilize this valuable intermediate in their drug discovery and development endeavors. A thorough understanding of its chemistry is paramount for the rational design and synthesis of the next generation of nucleoside-based therapeutics.

References

- 1. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic carbohydrate derivative, 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This compound, a protected ketofuranose, serves as a valuable intermediate in the synthesis of various biologically active molecules and nucleoside analogues. An understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles and supported by data from analogous structures.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. This compound is a derivative of the pentose sugar xylose, presented in its furanose (five-membered ring) form.

Figure 1: Chemical structure of this compound.

Key Structural Features:

-

α-D-xylofuranose Core: A five-membered sugar ring with a specific stereochemistry.

-

1,2-di-O-isopropylidene Group: A protecting group for the C1 and C2 hydroxyls, forming a rigid dioxolane ring. This group is crucial for directing reactivity and influencing the conformation of the furanose ring.

-

3-keto Group: An oxidized position at C3, which significantly influences the electronic environment of neighboring protons and carbons.

-

5-O-Benzoyl Group: A benzoyl ester at the C5 position, which introduces aromatic signals in the NMR spectra and a strong carbonyl absorption in the IR spectrum.

Synthesis and Experimental Context

The target molecule is typically synthesized from its 3-hydroxy precursor, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. The oxidation of the secondary alcohol at the C3 position to a ketone is a common and critical transformation in carbohydrate chemistry.

Figure 2: General synthetic route to the target compound.

This synthetic context is vital for interpreting spectroscopic data, as residual starting material or byproducts from the oxidation reaction can be identified through their characteristic spectral signatures. Common methods for this oxidation include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and various chromium-based oxidations.[1][2] Each of these methods has its own set of reagents and byproducts that could potentially appear in the spectra of the crude product. For instance, the Swern oxidation can produce dimethyl sulfide, which has a distinctive odor and may be visible in certain analytical techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furanose ring protons, the isopropylidene methyl groups, and the benzoyl group protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-1 | ~6.0 | d | J ≈ 4 | Anomeric proton, deshielded by the adjacent oxygen atoms. The coupling to H-2 is characteristic of the cis relationship in the α-anomer. |

| H-2 | ~4.8 | d | J ≈ 4 | Coupled to H-1. Its chemical shift is influenced by the adjacent C1 and the rigid isopropylidene group. |

| H-4 | ~4.6 | d | J ≈ 3 | Coupled to H-5 protons. The presence of the electron-withdrawing keto group at C3 will deshield this proton. |

| H-5a, H-5b | ~4.4 - 4.6 | m | Diastereotopic protons adjacent to the benzoyl group, exhibiting complex splitting patterns due to coupling with H-4 and geminal coupling. | |

| Benzoyl (Ar-H) | ~8.0 (ortho), ~7.4-7.6 (meta, para) | m | Aromatic protons of the benzoyl group. The ortho protons are the most deshielded due to the proximity of the carbonyl group. | |

| Isopropylidene (CH₃) | ~1.3, ~1.5 | s | Two distinct singlets for the diastereotopic methyl groups of the isopropylidene protecting group. |

Note: Predicted chemical shifts are based on data from structurally similar compounds and established principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the ketone and ester carbonyls, as well as the aromatic and aliphatic carbons, will result in a well-resolved spectrum.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=O (keto) | ~205-210 | The carbonyl carbon of the ketone is highly deshielded. |

| C=O (benzoyl) | ~166 | The carbonyl carbon of the benzoyl ester. |

| C-1 | ~105 | The anomeric carbon, appearing in the characteristic region for acetal carbons. |

| C-2 | ~85 | Carbon bearing the isopropylidene protecting group. |

| C-4 | ~82 | Carbon adjacent to the ketone and the C5-substituent. |

| C-5 | ~64 | Carbon bearing the benzoyl ester. |

| C (isopropylidene) | ~112 | The quaternary carbon of the isopropylidene group. |

| CH₃ (isopropylidene) | ~25, ~27 | The two methyl carbons of the isopropylidene group. |

| Aromatic (benzoyl) | ~128-134 | Carbons of the phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (ketone) | ~1760-1780 | Strong | The five-membered ring ketone will have a higher stretching frequency compared to an acyclic ketone due to ring strain. |

| C=O (ester) | ~1720-1740 | Strong | The carbonyl stretch of the benzoyl ester. |

| C-O (ester) | ~1270-1300 and ~1100-1150 | Strong | Characteristic C-O stretching vibrations of the ester group. |

| C-H (aliphatic) | ~2850-3000 | Medium | Stretching vibrations of the C-H bonds in the furanose ring and isopropylidene group. |

| C=C (aromatic) | ~1600, ~1450 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the aromatic ring of the benzoyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. For this compound (C₁₅H₁₆O₆), the expected molecular weight is approximately 308.09 g/mol .

Expected Fragmentation Patterns (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 308, corresponding to the intact molecule.

-

Loss of a methyl group (-CH₃): A fragment at m/z = 293, resulting from the loss of one of the isopropylidene methyl groups.

-

Loss of the benzoyl group (-C₇H₅O): A fragment at m/z = 203.

-

Benzoyl cation (C₇H₅O⁺): A prominent peak at m/z = 105, which is a very common fragment for benzoyl esters.

-

Loss of acetone (-C₃H₆O): A fragment resulting from the cleavage of the isopropylidene group.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in synthetic chemistry. This guide has provided a detailed, predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS data based on established principles and data from analogous compounds. Researchers and drug development professionals can utilize this information for the unambiguous identification and quality assessment of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

The Strategic Synthesis and Application of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside and its derivatives, pivotal intermediates in the synthesis of novel nucleoside analogues. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying chemical principles and strategic considerations that drive the synthesis and application of these valuable compounds in medicinal chemistry.

Introduction: The Architectural Significance of 3-Keto-Xylofuranosides

In the landscape of drug discovery, particularly in the development of antiviral and anticancer agents, the modification of the sugar moiety of nucleosides has been a highly fruitful strategy.[1][2] These modifications can profoundly impact the biological activity, selectivity, and pharmacokinetic properties of the resulting nucleoside analogues.[2] The title compound, this compound, serves as a cornerstone for such molecular architecture. Its strategic importance lies in the C-3 keto group, a versatile functional handle that allows for the stereocontrolled introduction of various substituents, leading to a diverse array of sugar-modified nucleosides.[3]

The protecting groups, namely the 5-O-benzoyl and the 1,2-di-O-isopropylidene groups, are not merely passive spectators in the synthetic scheme. The benzoyl group at the 5-position offers stability and can influence the solubility of the molecule, while the rigid 1,2-O-isopropylidene group locks the furanose ring in a specific conformation, which is crucial for directing the stereochemical outcome of subsequent reactions.[4][5] This guide will dissect the synthesis of this key intermediate, explore the stereochemical nuances of its reduction, and highlight its application in the generation of therapeutically relevant nucleoside derivatives.

Synthesis of the 3-Keto-Xylofuranoside Core

The synthesis of this compound is a multi-step process that begins with the readily available D-xylose. The key transformations involve the judicious use of protecting groups and a selective oxidation reaction.

Protection of the Hydroxyl Groups

The journey begins with the protection of the hydroxyl groups of D-xylose to prevent unwanted side reactions. The formation of the 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose is a common starting point.[6] However, for the target molecule, a more strategic approach is required to selectively introduce the benzoyl group at the 5-position. This is typically achieved by first synthesizing 1,2-O-isopropylidene-α-D-xylofuranose, which has free hydroxyl groups at the 3 and 5 positions.[4]

Subsequent selective benzoylation of the primary hydroxyl group at C-5 is a critical step. This selectivity is driven by the lower steric hindrance of the primary hydroxyl compared to the secondary hydroxyl at C-3. This yields 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose, the immediate precursor to the desired keto-sugar.[7]

Oxidation of the C-3 Hydroxyl Group

With the C-5 hydroxyl protected, the secondary hydroxyl group at C-3 is poised for oxidation to the corresponding ketone. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most prominent choices in modern organic synthesis due to their high efficiency and tolerance for various functional groups.[8][9][10][11]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[10][11][12] It is known for its mild conditions and is particularly useful for sensitive substrates.[10][12]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is often preferred for its operational simplicity and rapid reaction times.[8][9]

The choice between these methods often depends on the specific substrate, scale of the reaction, and the desired work-up procedure. For the synthesis of this compound, both methods are expected to be effective.

Caption: Synthetic workflow for the target 3-keto-xylofuranoside.

Experimental Protocol: Dess-Martin Oxidation

The following is a representative, detailed protocol for the oxidation of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose to its 3-keto derivative using Dess-Martin periodinane.

Materials:

-

5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the remaining DMP.

-

Stir the biphasic mixture until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stereoselective Reduction of the 3-Keto Group: A Gateway to Diverse Stereoisomers

The true synthetic utility of this compound lies in the stereoselective reduction of its C-3 ketone. This reduction can lead to either the ribo- or arabino- configuration at C-3, thereby providing access to different classes of nucleoside analogues. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.

The approach of the hydride reagent to the carbonyl group is dictated by the steric hindrance imposed by the existing stereocenters and the rigid furanose ring. Generally, hydride attack will occur from the less hindered face of the molecule.

-

Formation of the ribo-Isomer: Reduction with less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄), often favors the approach from the more open convex (exo) face of the furanose ring. This leads to the formation of the hydroxyl group in the endo position, resulting in the ribo-configuration.

-

Formation of the arabino-Isomer: To achieve the alternative arabino-configuration, a more sterically hindered reducing agent is typically employed. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are more likely to attack from the less hindered endo face, resulting in the formation of an exo hydroxyl group.

Caption: Stereoselective reduction pathways of the 3-keto-xylofuranoside.

Applications in the Synthesis of Nucleoside Analogues

The stereochemically defined 3-hydroxy-xylofuranose derivatives obtained from the reduction of the keto-sugar are valuable precursors for the synthesis of a wide range of nucleoside analogues with potential therapeutic applications. The coupling of these sugar moieties with various nucleobases is a key step in the construction of these target molecules.[13][14]

The resulting nucleoside analogues have been investigated for their efficacy against various diseases, including viral infections and cancer.[3][15][16][17] The modification at the 3'-position of the sugar can influence the interaction of the nucleoside with viral polymerases or other key enzymes, leading to chain termination or inhibition of cellular processes.

| Derivative Class | Therapeutic Target/Application | Representative Nucleobase | Reference |

| 3'-Fluoro-3'-deoxy-xylofuranosyl nucleosides | Antiviral, Antitumor | Thymine, Uracil, 5-Fluorouracil | [16] |

| 2'-O-β-D-ribofuranosyl nucleosides | Antiviral | Uracil, Thymine, Cytosine, Adenine, Guanine | [13][14] |

| L-ribofuranosyl C-nucleosides | Antiviral (HIV, Hepatitis B), Antitumor | Pyrazolo[1,5-a]-1,3,5-triazine, Pyrrolo[3,2-d]pyrimidine | [15] |

| 2-amino-2-deoxy-α-D-arabinofuranosyl nucleosides | Antitumor | Cytosine | [18] |

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, though multi-stepped, is achievable through well-established synthetic methodologies. The true power of this molecule lies in the strategic manipulation of its C-3 keto group, which provides a gateway to a diverse range of stereochemically defined sugar moieties. This, in turn, allows for the rational design and synthesis of novel nucleoside analogues with tailored biological activities. The principles and protocols outlined in this guide are intended to empower researchers in their quest to develop the next generation of life-saving therapeutics.

References

- 1. madridge.org [madridge.org]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dideoxy fluoro-ketopyranosyl nucleosides as potent antiviral agents: synthesis and biological evaluation of 2,3- and 3,4-dideoxy-3-fluoro-4- and -2-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of L-ribofuranosyl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Synthesis and spectral properties of cytosine nucleosides of 2-amino-2-deoxy-alpha-D-arabino-furanose and -pyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: A Technical Guide to a Purine Nucleoside Analog with Putative Antitumor Activity

Introduction: Unveiling a Potential Antitumor Agent

In the landscape of oncological research, nucleoside analogs represent a cornerstone of chemotherapy, exhibiting significant efficacy against a range of hematological malignancies and solid tumors.[1] 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside emerges as a noteworthy candidate within this class, identified as a purine nucleoside analog with the potential for broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2][3] The core hypothesis underpinning its anticancer potential lies in the established mechanisms of action for purine nucleoside analogs: the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1]

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document furnishes researchers, scientists, and drug development professionals with a robust, scientifically grounded roadmap to investigate its therapeutic potential. The protocols and methodologies outlined herein are based on established principles for the study of nucleoside analogs and are designed to be self-validating systems for rigorous scientific inquiry.

Chemical Profile and Synthesis

The structure of this compound, with its protected xylofuranose core and a key keto functional group, presents a unique scaffold for biological activity. The benzoyl and isopropylidene protecting groups enhance its lipophilicity, potentially facilitating cellular uptake.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available D-xylose. The following diagram illustrates a potential multi-step synthesis, a common strategy for the preparation of modified monosaccharides.

Caption: A proposed synthetic workflow for this compound.

Biological Activity Evaluation: A Proposed Research Framework

Given its classification as a purine nucleoside analog, the primary hypothesis is that this compound will exhibit cytotoxic and apoptotic effects in cancer cell lines, particularly those of lymphoid origin. The following experimental workflow is proposed to systematically evaluate its biological activity.

Caption: Proposed workflow for evaluating the biological activity of the target compound.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., Jurkat, Raji, and a non-cancerous control cell line) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

-

Incubate for 30 minutes and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Hypothesized Mechanism of Action

As a purine nucleoside analog, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, as depicted below.

Caption: Hypothesized mechanism of action for the target compound as a purine nucleoside analog.

Data Presentation: Anticipated Results

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| Jurkat (T-cell leukemia) | [Expected Value] | [Known Value] |

| Raji (Burkitt's lymphoma) | [Expected Value] | [Known Value] |

| Normal Lymphocytes | [Expected Value] | [Known Value] |

Table 2: Apoptosis Induction

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Control | [Baseline Value] | [Baseline Value] |

| Compound (IC50) | [Expected Increase] | [Expected Increase] |

| Doxorubicin | [Positive Control Value] | [Positive Control Value] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate in the field of anticancer drug discovery. Its classification as a purine nucleoside analog provides a strong rationale for its investigation as a therapeutic agent for lymphoid malignancies. The experimental framework detailed in this guide offers a clear and comprehensive pathway for elucidating its biological activity and mechanism of action. Successful execution of these studies will be crucial in determining the potential of this compound for further preclinical and clinical development. Future research should also focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this molecular scaffold. The exploration of other potential biological activities, such as antiviral properties, may also be a fruitful avenue for investigation, given the broad spectrum of activity often observed with nucleoside analogs.

References

An In-depth Technical Guide to the Synthesis and Significance of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

This guide provides a detailed exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a carbohydrate derivative with significance in the field of medicinal chemistry. As a purine nucleoside analog, this compound and its precursors are valuable intermediates in the synthesis of novel therapeutic agents.[1][2] This document will delve into the logical synthesis of this molecule, offering expert insights into the rationale behind the chosen chemical transformations, detailed experimental protocols, and a discussion of its structural characterization.

Introduction and Strategic Importance

This compound (CAS No. 6698-46-0) is a synthetically derived monosaccharide. Its importance lies in its potential as a building block for more complex molecules, particularly in the realm of anticancer drug development. The classification of this molecule as a purine nucleoside analog suggests its role in mimicking naturally occurring nucleosides, potentially interfering with DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1][2]

The strategic design of this molecule, featuring a ketone at the C-3 position, opens up a variety of possibilities for further chemical modification. The benzoyl and isopropylidene protecting groups are crucial for directing the synthesis and can be selectively removed, allowing for precise manipulation of the carbohydrate scaffold.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be logically approached through a retrosynthetic analysis. The key functional group, the ketone at C-3, is most readily introduced by the oxidation of a secondary alcohol. This leads back to the precursor, 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose. This precursor, in turn, can be derived from a more readily available starting material, D-xylose, or through the chemical manipulation of D-glucose.

A well-established route to xylofuranose derivatives begins with the abundant and inexpensive D-glucose.[3] This multi-step synthesis is a classic example of carbohydrate manipulation, involving protection, oxidative cleavage, reduction, and selective protection to yield the desired precursor.

Caption: Synthetic workflow from D-Glucose to the target compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent oxidation to the target compound. These protocols are based on established and reliable procedures for analogous transformations in carbohydrate chemistry.

Synthesis of the Precursor: 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose

The synthesis of this key precursor has been well-documented and involves a four-step process starting from D-glucose.[3]

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This initial step involves the protection of the hydroxyl groups of D-glucose using acetone in the presence of an acid catalyst.

Step 2: Selective Hydrolysis and Oxidative Cleavage

The more labile 5,6-O-isopropylidene group is selectively removed under acidic conditions. The resulting diol is then cleaved, typically with sodium periodate, to yield an aldehyde.

Step 3: Reduction to 1,2-O-isopropylidene-α-D-xylofuranose

The aldehyde intermediate is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

Step 4: Selective Benzoylation

The primary hydroxyl group at the C-5 position is selectively protected with benzoyl chloride in the presence of a base like pyridine. This selectivity is due to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3.

Oxidation to this compound

The final step is the oxidation of the secondary alcohol at the C-3 position to a ketone. Several methods are suitable for this transformation; a representative protocol using a Swern oxidation is provided below. The Swern oxidation is a reliable and high-yielding method for the oxidation of sensitive alcohols.

Representative Protocol: Swern Oxidation

-

Reagents and Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

Anhydrous DMSO is added dropwise to the cooled solution, and the mixture is stirred for a short period.

-

A solution of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose in anhydrous DCM is added dropwise, and the reaction is stirred at -78 °C for a specified time, monitoring by TLC.

-

Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the pure this compound.

-

References

- 1. This compound | Biosystem Development [biosystemdevelopment.com]

- 2. medchemexpress.com [medchemexpress.com]